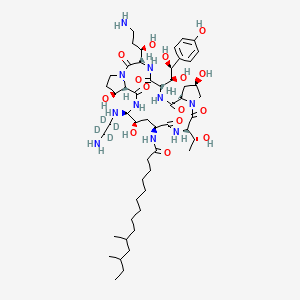
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine (RNTMP) is a synthetic amine that has been studied for its potential use in a variety of scientific research applications. RNTMP has been shown to have a wide range of biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
A new series of 1-arylpyrazoles, including compounds related to the structure of interest, demonstrated potent σ(1) receptor (σ(1)R) antagonism. The nature of the pyrazole substituents was crucial for activity, requiring a basic amine similar to the one in the structure . The research led to the identification of a compound, S1RA (E-52862), which showed high activity in neurogenic pain and neuropathic pain models, highlighting its potential as a clinical candidate due to good physicochemical, safety, and ADME properties (J. Díaz et al., 2012).
Synthetic Pathways
The synthesis pathways for N-substituted (naphth-1-yl)methylamines, serving as precursors to biologically active substances, were explored. Two known pathways, including reductive amination and alkylation, provide insights into the synthetic versatility of naphthylmethylamine derivatives, demonstrating their importance in medicinal chemistry (P. V. Kazakov, 2003).
Solvent Effects on Emission Spectra
A study on solvent and temperature effects on the emission of exciplexes, including compounds structurally related to (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine, was conducted. The findings could facilitate the understanding of solvent reorganization energy and the absolute energy of solvation of charge-transfer states, applicable in the design of fluorescent probes and materials (C. Solís et al., 2010).
Coordination Chemistry
The coordination behavior of a novel bibrachial aza lariat ether, related structurally to the target compound, towards H+, Cu2+, and Zn2+ ions was investigated. The study provides insights into the compound's potential as a fluorescent sensor for metal ions, highlighting the influence of metal coordination on fluorescence emission (M. Clares et al., 2004).
properties
IUPAC Name |
3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREGDWXNNPCUFR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)










